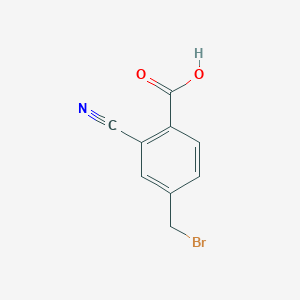
4-(Bromomethyl)-2-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-cyanobenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromomethyl group at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-cyanobenzoic acid typically involves the bromination of 4-methyl-2-cyanobenzoic acid. One common method includes the use of bromine and a suitable solvent such as dichloromethane, with the reaction being carried out at elevated temperatures . Another approach involves the use of sodium bromate and sodium bromide in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-cyanobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require solvents like acetone or dimethylformamide (DMF) and are carried out at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids and benzyl derivatives.
Oxidation and Reduction Reactions: Products include amines and carboxylic acids.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
4-(Bromomethyl)-2-cyanobenzoic acid has several applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs, such as antihypertensive agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-cyanobenzoic acid depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyano group can participate in various transformations. In biological systems, it can interact with enzymes and receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
2-Cyanobenzoic acid: Lacks the bromomethyl group, limiting its use in substitution reactions.
4-(Bromomethyl)phenylacetic acid: Similar structure but with a different functional group arrangement.
Uniqueness
4-(Bromomethyl)-2-cyanobenzoic acid is unique due to the presence of both bromomethyl and cyano groups, which provide multiple reactive sites for chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
4-(bromomethyl)-2-cyanobenzoic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3H,4H2,(H,12,13) |
InChI Key |
TVXWVYLIEHTUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


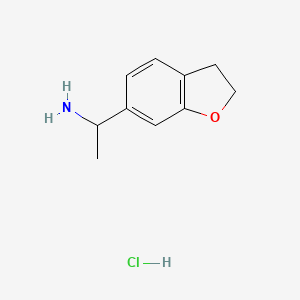
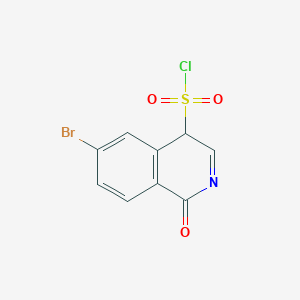
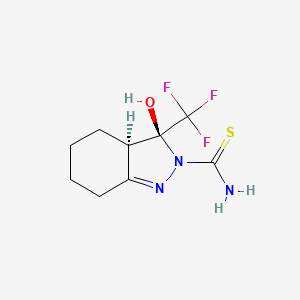
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)
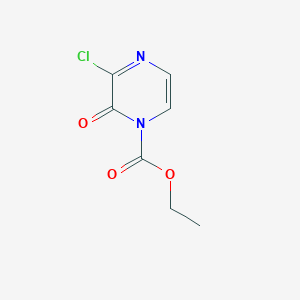
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)

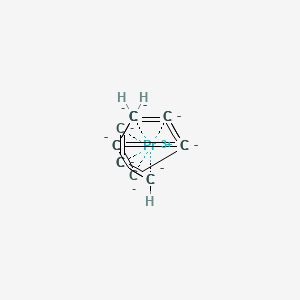
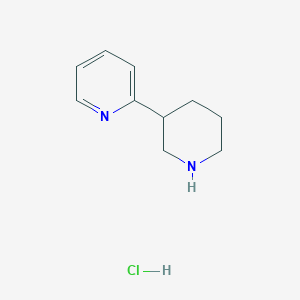
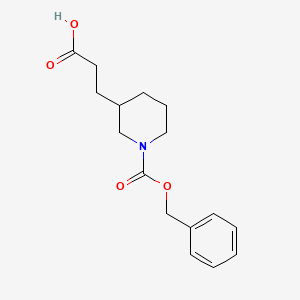
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
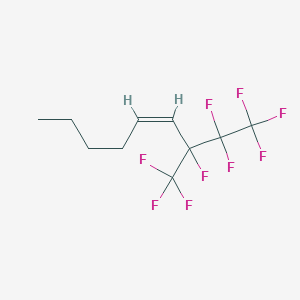
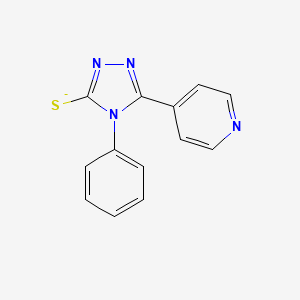
![Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
